5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
5-[3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a pyrazole ring bearing a 4-ethoxyphenyl moiety at position 3. This structure combines pharmacophoric elements associated with antitumor, antimicrobial, and anti-inflammatory activities. The 3,4,5-trimethoxyphenyl group is a common motif in cytotoxic agents, while the ethoxyphenyl-pyrazole moiety may enhance metabolic stability and target selectivity .
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-5-30-15-8-6-13(7-9-15)16-12-17(25-24-16)22-23-21(26-31-22)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMKWQBZYUCRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cholinergic transmission and modulation of cell signaling pathways. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its distribution to target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity. These modifications can direct the compound to specific compartments or organelles, enhancing its efficacy in targeting particular cellular processes.
Biological Activity
The compound 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 378.43 g/mol
The presence of both pyrazole and oxadiazole moieties contributes to its biological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Numerous studies have explored the anticancer properties of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo)
Research indicates that compounds with oxadiazole structures possess inhibitory effects on tumor growth by inducing apoptosis in cancer cells. For instance, a related study reported that derivatives exhibited mean IC values around 92.4 µM against a panel of cancer cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models showed that oxadiazole derivatives significantly reduced inflammation. Key findings include:
- Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as COX-1 and COX-2.
- Comparison : Some derivatives were found to be more effective than traditional anti-inflammatory drugs .
Antimicrobial Activity
Oxadiazole derivatives, including this compound, have shown promising antimicrobial properties:
- Bacteria Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Results : Compounds exhibited significant antibacterial activity, often surpassing standard antibiotics like ciprofloxacin .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, the compound may exhibit additional pharmacological activities such as:
- Antiparasitic
- Antiviral
- Antidepressant
These activities are attributed to the ability of oxadiazoles to interact with various biological targets, including enzymes and receptors involved in disease processes .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized several oxadiazole derivatives, including the target compound. They assessed their efficacy against multiple cancer cell lines and found that certain modifications enhanced their cytotoxicity significantly compared to standard treatments .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized a rat model to demonstrate that these compounds effectively reduced paw edema and inhibited inflammatory mediators at doses comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be leveraged in various scientific applications:
Enzyme Inhibition
Research indicates that this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Cellular Signaling Modulation
It has been shown to modulate key signaling pathways, including the MAPK/ERK pathway. This pathway is vital for cell proliferation, differentiation, and survival, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. This property is essential for the development of new antibiotics or antimicrobial agents .
Research Applications
The applications of 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole extend into several research domains:
A. Pharmaceutical Development
The compound serves as a lead structure for developing new drugs targeting neurological disorders and infections. Its ability to inhibit AChE positions it as a candidate for Alzheimer's treatment.
B. Synthetic Chemistry
It can be utilized in synthetic pathways to create other heterocyclic compounds with enhanced biological activities. The synthesis of derivatives can lead to compounds with improved efficacy and reduced side effects .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Neuroprotective Studies : In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage by modulating cellular signaling pathways .
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
- Cancer Research : Investigations into its effects on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells through the activation of specific signaling cascades .
Comparison with Similar Compounds
Data Tables
Table 1. Antitumor Activity of Selected Oxadiazole Derivatives
Q & A
Q. Optimization Strategies
- Solvent selection : Toluene or dichloromethane improves yield in cyclization steps .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
Q. Basic Structural Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy and trimethoxy phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 454.15 g/mol) .
- X-ray Crystallography : Resolves crystal packing and bond angles (applied in related oxadiazole derivatives) .
Q. Data Interpretation
- Key NMR Peaks :
- Pyrazole protons: δ 6.5–7.2 ppm (aromatic region).
- Oxadiazole ring: No protons; confirmed via absence of signals .
What methodologies are employed to evaluate its biological activity, and what key findings exist?
Q. Basic Biological Screening
- Anticancer Activity :
- Antimicrobial Activity :
Q. Advanced SAR Insights
Q. Table 2: Key SAR Findings
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 5-(Oxadiazole) | 3,4,5-Trimethoxyphenyl | Strong EGFR inhibition | |
| 3-(Pyrazole) | 4-Ethoxyphenyl | Improved metabolic stability |
How can contradictory data across studies (e.g., varying IC₅₀ values) be systematically addressed?
Q. Advanced Data Reconciliation
- Variables to Assess :
- Experimental Reproducibility :
What computational approaches predict its mechanism of action and target binding?
Q. Advanced Mechanistic Studies
Q. Key Findings :
What are the stability and reactivity profiles under varying storage and experimental conditions?
Q. Advanced Chemical Stability
- Storage : Stable at −20°C in inert atmosphere (N₂); degrades in DMSO >1 week .
- Reactivity :
- Susceptible to hydrolysis in acidic/alkaline conditions (pH <4 or >10) .
- Light-sensitive: Use amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
